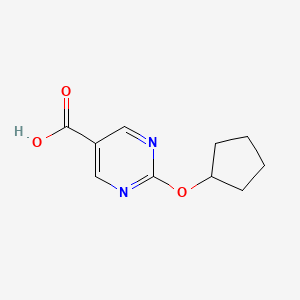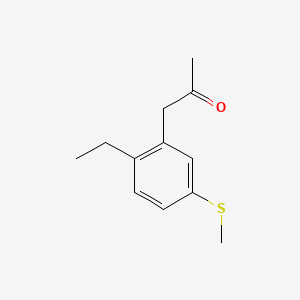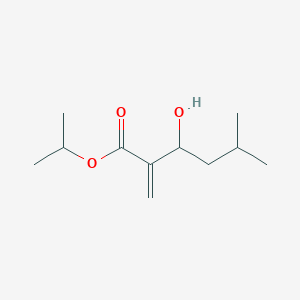
2-(Cyclopentyloxy)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentyloxy)pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a cyclopentyloxy group attached to the pyrimidine ring at the 2-position and a carboxylic acid group at the 5-position .
Preparation Methods
The synthesis of 2-(Cyclopentyloxy)pyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyrimidine with cyclopentanol in the presence of a base to form 2-(cyclopentyloxy)pyrimidine. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 5-position . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
2-(Cyclopentyloxy)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-(Cyclopentyloxy)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopentyloxy)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to the inhibition of certain inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . The compound may also interact with enzymes and receptors involved in various biological processes, leading to its observed effects .
Comparison with Similar Compounds
2-(Cyclopentyloxy)pyrimidine-5-carboxylic acid can be compared with other pyrimidine derivatives, such as:
2-(Cyclohexyloxy)pyrimidine-5-carboxylic acid: Similar in structure but with a cyclohexyloxy group instead of a cyclopentyloxy group.
2-(Methoxy)pyrimidine-5-carboxylic acid: Contains a methoxy group instead of a cyclopentyloxy group.
2-(Ethoxy)pyrimidine-5-carboxylic acid: Contains an ethoxy group instead of a cyclopentyloxy group.
The uniqueness of this compound lies in its specific substituent groups, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
1072855-43-6 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-cyclopentyloxypyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c13-9(14)7-5-11-10(12-6-7)15-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,13,14) |
InChI Key |
GPKDHSFGOCKTSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,3S,3aR,5aS,6S,11aS,13aR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B14076804.png)
![(10R,14S,15S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B14076812.png)

![[2-(Octan-2-yl)phenoxy]acetic acid](/img/structure/B14076819.png)

![tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane](/img/structure/B14076825.png)
![7-Amino-6h-anthra[9,1-cd][1,2]thiazol-6-one](/img/structure/B14076840.png)





